

# Navigating Below Quantification Limit (BQL) Data in Faricimab Pharmacodynamic (PD) Modeling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Faricimab |           |
| Cat. No.:            | B15580027 | Get Quote |

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how to handle data that falls below the quantification limit (BQL) in the context of **faricimab** pharmacodynamic (PD) modeling.

# **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of faricimab?

**Faricimab** is a bispecific antibody that targets and inhibits two key pathways involved in retinal vascular diseases: vascular endothelial growth-A (VEGF-A) and angiopoietin-2 (Ang-2).[1][2][3] [4] By simultaneously blocking these two pathways, **faricimab** is designed to stabilize blood vessels, reduce inflammation, and decrease vascular leakage in the retina.[1][3][4] This dual-targeting mechanism has shown to be effective in treating neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME).[3][5]

Q2: Why is handling BQL data important in PD modeling?

In pharmacodynamic (PD) modeling, a significant portion of concentration data, particularly for potent drugs like **faricimab**, can fall below the lower limit of quantification (LLOQ). Improper handling of this BQL data can introduce bias into the parameter estimates of the PD model, leading to inaccurate characterization of the drug's effect and potentially flawed conclusions about its efficacy and dosing regimen.[6][7][8]

# Troubleshooting & Optimization





Q3: What are the common methods for handling BQL data in population PD modeling?

Several methods have been developed to handle BQL data in population pharmacokinetic (PK) and PD modeling, particularly within software like NONMEM. The most common approaches are categorized as follows:

- M1 Method (Discarding BQL data): This simple approach involves discarding all
  observations that are below the quantification limit.[7][9] While easy to implement, it can lead
  to biased parameter estimates, especially when a significant portion of the data is BQL.[7]
  [10]
- M2 Method (Conditional Likelihood): This method discards BQL observations but adjusts the likelihood for the remaining data, conditioning on the fact that the discarded values were below the LLOQ.[6][7]
- M3 Method (Likelihood-Based/Censored Data): This method treats BQL data as censored observations. It maximizes the likelihood for all data, where the likelihood for a BQL observation is the probability that the true concentration is between zero and the LLOQ.[9]
   [11] This method is widely regarded as one of the most robust approaches.[6][12]
- M4 Method (Like M3 with conditioning): This is similar to the M3 method but conditions on the observation being greater than zero.[7][11]
- M5 Method (Replacing with LLOQ/2): In this approach, BQL values are replaced with half of the LLOQ.[9] This method can introduce bias, particularly in the estimation of variance parameters.[8]
- M6 Method (Replacing first BQL with LLOQ/2): This method involves replacing only the first BQL observation in a series with LLOQ/2 and discarding the subsequent ones.[10]
- M7 Method (Replacing with 0): This method replaces all BQL observations with zero and is generally not recommended as it can introduce significant bias.[9][10]

Q4: Which method is recommended for handling BQL data in faricimab PD modeling?

For **faricimab** PD modeling, the M3 method (likelihood-based approach) is recommended and has been successfully applied.[13] This method appropriately accounts for the uncertainty



associated with BQL observations without making arbitrary substitutions. Studies have shown that the M3 method generally provides the most accurate and precise parameter estimates compared to simpler methods, especially when the percentage of BQL data is not negligible. [11][12][14]

# **Troubleshooting Guide**

Issue: My NONMEM run fails to converge when using the M3 method for BQL data.

Possible Causes and Solutions:

- Initial Parameter Estimates: Poor initial estimates for the model parameters can lead to convergence issues. Try using estimates from a simpler model (e.g., one built using the M1 method) as a starting point.
- Model Complexity: The PD model might be too complex for the available data. Consider simplifying the model structure or re-evaluating the assumptions about the error model.
- Software Options: Ensure you are using the appropriate estimation method in NONMEM, such as the LAPLACIAN option, which is often required for likelihood-based BQL handling methods.[6][11]

Issue: A large percentage of my PD response data for **faricimab** is BQL.

#### Considerations:

- High Drug Potency: Faricimab is a highly potent drug, leading to rapid and sustained suppression of Ang-2 and VEGF-A.[15] A high percentage of BQL data for these biomarkers is expected. In a study, approximately 79% of post-dose Ang-2 and 7% of post-dose VEGF-A observations were BQL.[13][15]
- Robustness of the M3 Method: The M3 method is specifically designed to handle such scenarios by incorporating the information that the true value is below a certain threshold.
- Visual Predictive Check (VPC): Utilize VPCs to assess the simulation properties of your model, which can be adapted to better evaluate both data above and below the LLOQ.[7]



# **Data Summary**

The following table summarizes baseline biomarker concentrations from clinical trials of **faricimab**, which are relevant for PD modeling.

| Biomarker                                                                                   | Patient Population | Mean Baseline<br>Concentration |
|---------------------------------------------------------------------------------------------|--------------------|--------------------------------|
| Angiopoietin-2 (Ang-2)                                                                      | nAMD               | 8.1 pg/mL                      |
| DME                                                                                         | 13.4 pg/mL         |                                |
| VEGF-A                                                                                      | nAMD               | 58 pg/mL                       |
| DME                                                                                         | 135 pg/mL          |                                |
| Data from a population pharmacokinetic pharmacodynamic (popPKPD) analysis of faricimab.[15] |                    |                                |

# **Experimental Protocols & Methodologies**

Handling of BQL Observations in **Faricimab** PD Modeling (M3 Method)

The likelihood-based M3 method was applied for handling post-dose BQL observations in the population PD modeling of **faricimab**.[13] This approach is implemented in NONMEM by treating the BQL data as censored information.

NONMEM Implementation of the M3 Method:

A common way to implement the M3 method in NONMEM is by using a flag variable (e.g., BQL\_FLAG) in the dataset.

- For observations above the LLOQ, BQL\_FLAG is set to 0.
- For observations below the LLOQ, BQL\_FLAG is set to 1.



In the NONMEM control stream, the model is then specified to calculate the likelihood differently based on this flag. For BQL\_FLAG = 1, the likelihood of the observation is the cumulative distribution function of the predicted value up to the LLOQ.

# **Visualizations**



Click to download full resolution via product page

Caption: Dual mechanism of action of faricimab.





Click to download full resolution via product page

Caption: Workflow for handling BQL data in PD modeling.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of the Bispecific Antibody Faricimab | Retinal Physician [retinalphysician.com]
- 3. Faricimab Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Faricimab? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Handling Data Below the Limit of Quantification in Mixed Effect Models PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page not found PAGE Meeting (Population Approach Group Europe) [page-meeting.org]
- 9. Ways to Fit a PK Model with Some Data Below the Quantification Limit: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. diva-portal.org [diva-portal.org]
- 11. cdck-file-uploads-us1.s3.dualstack.us-west-2.amazonaws.com [cdck-file-uploads-us1.s3.dualstack.us-west-2.amazonaws.com]
- 12. Impact of low percentage of data below the quantification limit on parameter estimates of pharmacokinetic models PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ocular Pharmacodynamics of Intravitreal Faricimab in Patients With Neovascular Age-Related Macular Degeneration or Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 14. paganz.org [paganz.org]
- 15. Ocular Pharmacodynamics of Intravitreal Faricimab in Patients With Neovascular Age-Related Macular Degeneration or Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Below Quantification Limit (BQL) Data in Faricimab Pharmacodynamic (PD) Modeling]. BenchChem, [2025]. [Online PDF]. Available





at: [https://www.benchchem.com/product/b15580027#how-to-handle-below-quantification-limit-data-for-faricimab-pd-modeling]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com